molecular formula C20H26O7 B12829912 Epi-triptolide

Epi-triptolide

Cat. No.: B12829912
M. Wt: 378.4 g/mol
InChI Key: DYVDZVMUDBCZSA-CIVMWXNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epi-triptolide is a derivative of triptolide, a diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii Hook F. Triptolide and its derivatives, including this compound, have garnered significant attention due to their potent biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epi-triptolide involves multiple steps, starting from triptolide. The process typically includes selective epoxidation and functional group modifications to achieve the desired stereochemistry. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and catalysts such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Epi-triptolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with potential therapeutic applications .

Scientific Research Applications

Epi-triptolide has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor for synthesizing novel compounds with enhanced biological activities.

    Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

    Medicine: Investigated for its potential in treating autoimmune diseases, cancers, and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Epi-triptolide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Epi-triptolide is compared with other similar compounds, such as:

    Triptolide: The parent compound with similar biological activities but higher toxicity.

    Celastrol: Another compound from Tripterygium wilfordii Hook F. with anti-inflammatory and anticancer properties.

    Tripdiolide: A derivative with distinct pharmacological profiles

Uniqueness: this compound stands out due to its balanced profile of potent biological activities and relatively lower toxicity compared to its parent compound, triptolide .

Properties

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

IUPAC Name

(1S,2S,4S,5S,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one

InChI

InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1

InChI Key

DYVDZVMUDBCZSA-CIVMWXNOSA-N

Isomeric SMILES

CC(C)[C@@]1([C@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O

Canonical SMILES

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.